molecular formula C16H12BrClO3 B1373461 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid CAS No. 1094311-11-1

3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid

Cat. No. B1373461
CAS RN: 1094311-11-1
M. Wt: 367.62 g/mol
InChI Key: YHGQDDYBBWKGDS-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid, also known as 3-{2-[(2-bromo-5-chlorophenyl)methoxy]phenyl}prop-2-enoic acid and abbreviated as 3-BCPMPA, is an organic compound that belongs to the class of carboxylic acids. It is a colorless solid with a melting point of 165-167°C, a boiling point of 350°C and a density of 1.2 g/cm3. 3-BCPMPA is soluble in water, methanol and ethanol, and is insoluble in ether and chloroform. It is widely used in scientific research due to its interesting properties and potential applications.

Scientific Research Applications

Structural and Spectroscopic Analysis

The structural characteristics and spectroscopic properties of compounds similar to 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid have been a significant focus of research. For instance, Venkatesan et al. (2016) conducted an extensive study on a related compound, involving X-ray crystallography, spectroscopic methods, and quantum chemical calculations to understand its crystalline structure and intermolecular interactions (Venkatesan et al., 2016).

Molecular Geometry and Nonlinear Optical Properties

The research on chalcone derivatives, which are structurally related to 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid, provides insights into their potential applications. Shkir et al. (2019) reported on the crystal structure, optoelectronic, and charge transport properties of such compounds, highlighting their suitability for use in semiconductor devices due to their nonlinear optical (NLO) properties (Shkir et al., 2019).

Hydrogen-Bonded Molecular Chains

The formation of hydrogen-bonded molecular chains in compounds similar to 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid has been studied. Yang et al. (2006) analyzed how these compounds form three-dimensional network structures through hydrogen bonds and weak intermolecular interactions (Yang et al., 2006).

Radical-Scavenging Activity

The radical-scavenging activity of hydroxycinnamic acid derivatives, closely related to the chemical , has been investigated. Kong et al. (2004) employed a density-functional-theory (DFT) method to explore this activity, providing a foundation for the selection and design of novel antioxidants (Kong et al., 2004).

Molecular Conformation and Hyperpolarizability

The conformational behavior and electronic properties of compounds structurally similar to 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid are also of interest. Mary et al. (2014) conducted a study on a related compound, examining its molecular conformation, vibrational spectra, and first hyperpolarizability, suggesting its potential in nonlinear optical applications (Mary et al., 2014).

Synthesis and Antitumor Activity

Lin and Sartorelli (1976) investigated the antitumor activity of phenyl-substituted compounds, akin to 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid, indicating their potential in cancer treatment (Lin & Sartorelli, 1976).

properties

IUPAC Name

(E)-3-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO3/c17-14-4-2-1-3-12(14)10-21-15-7-6-13(18)9-11(15)5-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGQDDYBBWKGDS-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid
Reactant of Route 6
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.